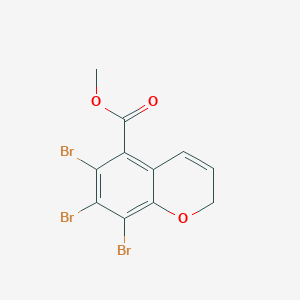

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate

Description

Properties

CAS No. |

920752-15-4 |

|---|---|

Molecular Formula |

C11H7Br3O3 |

Molecular Weight |

426.88 g/mol |

IUPAC Name |

methyl 6,7,8-tribromo-2H-chromene-5-carboxylate |

InChI |

InChI=1S/C11H7Br3O3/c1-16-11(15)6-5-3-2-4-17-10(5)9(14)8(13)7(6)12/h2-3H,4H2,1H3 |

InChI Key |

XFCMLLGVFCRFOG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CCOC2=C(C(=C1Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Bromination

This method involves the direct bromination of a suitable benzene derivative:

Halogenation of Esters

Another approach involves halogenating esters that contain the desired benzopyran structure:

Procedure : The ester is dissolved in chloroform, and bromine is added dropwise while stirring at room temperature for several hours.

Yield : Yields can reach up to 82% with proper purification techniques post-reaction.

| Method | Starting Material | Reagents | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate | Pd(OAc)₂, Ag₂O | 60 - 85 | Room temperature |

| Electrophilic Aromatic Bromination | Benzene derivative | Br₂ | 70 - 90 | Stirred at room temperature |

| Halogenation of Esters | Ester with benzopyran structure | Br₂ | Up to 82 | Chloroform solvent, stirred for several hours |

Research on methyl 6,7,8-tri-bromo-2H-1-benzopyran-5-carboxylate suggests potential applications in drug discovery due to its structural characteristics that may confer biological activity. Compounds within the benzopyran class have been explored for anti-inflammatory and anticancer properties. However, specific studies focusing directly on this compound remain limited.

Chemical Reactions Analysis

Alternative Cyclization Methods

Mechanistic pathway for NBS-mediated cyclization:

-

Halogenation of the allyl group in 4 .

-

Base-induced elimination to form the benzofuran core.

Reaction Conditions and Product Ratios

The interplay of catalysts and substituents significantly impacts reaction outcomes:

| Catalyst System | Key Role | Impact on Selectivity |

|---|---|---|

| Pd(OAc)₂ | Facilitates oxidative C–O bond formation | Higher benzopyran yield in DMF |

| NBS/NaOMe | Promotes halogenation and elimination | Exclusive benzofuran formation |

Steric and electronic factors:

-

Bulky bromine substituents at positions 6,7,8 hinder benzopyran ring closure, favoring benzofuran derivatives.

-

Electron-withdrawing ester groups stabilize intermediates during cyclization .

Limitations in Reported Reactivity

Current literature lacks data on post-synthetic reactions of methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate. Potential reactivity (e.g., nucleophilic substitution at brominated positions or ester hydrolysis) remains unexplored. Analogous coumarin systems suggest possible avenues:

-

Ester hydrolysis: Could yield carboxylic acid derivatives under acidic/basic conditions.

-

Halogen displacement: Bromine atoms may undergo Suzuki coupling or SNAr reactions, though steric hindrance may limit efficacy .

Structural and Spectroscopic Data

While X-ray crystallography data for this specific compound is unavailable, related tribrominated benzopyrans exhibit:

Scientific Research Applications

Medicinal Chemistry

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate is noted for its antimicrobial activity . Studies have shown that brominated compounds often exhibit lower cytotoxicity compared to their non-brominated counterparts, making them promising candidates for the development of new antimicrobial agents. For instance, derivatives of this compound have demonstrated efficacy against Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Case Study: Antifungal Activity

A specific study highlighted the synergistic effects of brominated compounds when combined with established antifungal agents. The results indicated that these compounds could be effective in both preventing and treating fungal infections in agricultural settings. This suggests a dual application in both human health and agriculture .

Agrochemicals

The compound has also been explored for its agricultural applications , particularly as a fungicide. Its structure allows it to interact effectively with biological targets in fungi, leading to its potential use in crop protection strategies. Research indicates that this compound can help mitigate fungal diseases in crops, thereby enhancing yield and quality .

Case Study: Crop Protection

In trials conducted on various crops, the application of this compound resulted in significant reductions in fungal infection rates. These findings support its viability as a natural pesticide alternative, which is increasingly important in sustainable agriculture practices .

Material Science

In addition to its biological applications, this compound has been investigated for use in material science , particularly as a precursor for synthesizing novel polymeric materials. Its unique chemical structure allows it to be incorporated into polymers that exhibit enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors. This application is particularly relevant for developing materials used in outdoor environments or those exposed to harsh conditions .

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

| Application Field | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against Gram-positive bacteria and fungi |

| Agrochemicals | Fungicide for crops | Reduces fungal infections; enhances crop yield |

| Material Science | Precursor for advanced polymers | Improves thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate involves its interaction with specific molecular targets. The compound’s bromine atoms and carboxylate group play crucial roles in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

- Benzopyran vs.

- Bromine Reactivity : The bromine atoms in both compounds are positioned meta to the ester group, but their spatial arrangement differs. This may influence electrophilic substitution or cross-coupling reactivity, though experimental validation is lacking.

Broader Context: Comparison with Other Brominated Heterocycles

While the provided evidence focuses on compounds 5 and 6 , brominated benzopyrans and benzofurans are part of a larger family of halogenated heterocycles. For example:

- Tribromocoumarins : These lack the pyran oxygen but share bromine-rich aromatic systems, often exhibiting antimicrobial activity.

- Tetrabrominated Flavonoids: These feature additional hydroxyl groups, enhancing solubility and biological interactions.

Data Tables

Table 2. Product Ratios in Pd(II)-Catalyzed Reactions (Compound 4 as Precursor)

| Reaction Conditions | 5:6 Ratio |

|---|---|

| Acetonitrile, 80°C, 24 hours | 24:76 |

| Toluene, 80°C, 12 hours | 71:29 |

Biological Activity

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate is a synthetic compound that belongs to the class of brominated benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cytotoxicity and antimicrobial effects. This article delves into the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by multiple bromine substituents on the benzopyran ring. The molecular formula is , which contributes to its unique chemical properties and biological activities.

Cytotoxic Activity

Cytotoxic Effects on Cancer Cell Lines

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of benzopyran compounds showed promising results in inhibiting cancer cell proliferation. The compound was tested on HL60 (human leukemia) and HepG2 (liver cancer) cell lines, revealing an IC50 value of approximately 8.09 µM against HL60 cells and 13.14 µM against HepG2 cells .

Mechanism of Action

The cytotoxic mechanism appears to involve the induction of apoptosis through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival; thus, its inhibition leads to programmed cell death in cancer cells. Flow cytometry analyses indicated that treatment with this compound increased the population of cells in the G2/M phase and pre-G1 phase, suggesting cell cycle arrest .

Antimicrobial Activity

Antimicrobial Testing

In addition to its cytotoxic properties, this compound has been evaluated for antimicrobial activity. Preliminary studies have shown that halogenated derivatives of benzopyran compounds possess antimicrobial properties against various bacterial strains. Specific tests indicated that certain derivatives exhibited activity against Gram-positive cocci and Gram-negative rods, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Biological Activity | Target | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Cytotoxicity | HL60 Cells | 8.09 µM | PI3K/AKT pathway inhibition |

| HepG2 Cells | 13.14 µM | Induction of apoptosis | |

| Antimicrobial Activity | Gram-positive bacteria | 50 - 200 µg/mL | Disruption of bacterial cell integrity |

| Gram-negative bacteria | Not specified | Potential interference with metabolic pathways |

Case Studies

- Cytotoxicity Study : A study conducted in 2022 focused on various coumarin derivatives including this compound. The results indicated significant cytotoxic effects on both HL60 and HepG2 cancer cells through apoptosis induction and cell cycle arrest .

- Antimicrobial Evaluation : Another investigation into the antimicrobial properties of halogenated benzopyran compounds revealed promising results against Candida strains and other pathogenic bacteria . These findings suggest that further exploration into the structure-activity relationship could yield more potent antimicrobial agents.

Q & A

What are the critical considerations for optimizing the synthesis of Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate?

Answer:

Synthesis optimization requires addressing bromination regioselectivity and ester stability. Key steps include:

- Regioselective bromination : Use Lewis acids (e.g., FeBr₃) to direct bromine to positions 6,7,7. Monitor reaction progression via TLC or HPLC to avoid over-bromination .

- Ester protection : Stabilize the carboxylate group during bromination by employing inert atmospheres (N₂/Ar) to prevent hydrolysis. Methanol or THF as solvents can minimize side reactions .

- Purification : Employ silica gel chromatography followed by recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product. Validate purity via LC-MS with deuterated internal standards (e.g., BP-3-d5) for quantification .

How can conflicting spectroscopic data for this compound be resolved?

Answer:

Contradictions in NMR or mass spectra often arise from impurities or tautomeric forms. Methodological solutions include:

- Multi-technique validation : Cross-validate using ¹H/¹³C NMR, HRMS, and X-ray crystallography (if crystalline). For example, distinguish tautomers via variable-temperature NMR .

- Isotopic labeling : Use brominated analogs (e.g., ⁷⁹Br/⁸¹Br isotopic patterns) in MS to confirm molecular ion clusters .

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian software) to resolve ambiguities in peak assignments .

What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

Stability studies should simulate physiological and storage conditions:

- pH-dependent degradation : Use buffered solutions (pH 2–10) and monitor degradation kinetics via UV-Vis or LC-MS. For example, ester hydrolysis is accelerated under alkaline conditions (pH >9) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store samples at −20°C in amber vials to prevent photodegradation .

How does the electron-withdrawing effect of bromine substituents influence reactivity in downstream functionalization?

Answer:

The tribromo motif deactivates the aromatic ring, necessitating tailored reaction conditions:

- Nucleophilic substitution : Bromine at C6/C7 positions enhances electrophilicity at C5, enabling nucleophilic attack (e.g., Suzuki coupling) with Pd(PPh₃)₄ catalyst .

- Radical reactions : Use light-mediated protocols (e.g., UV irradiation with AIBN) to bypass electron-deficient barriers for C–H functionalization .

What advanced techniques are recommended for quantifying trace impurities in this compound?

Answer:

High-sensitivity methods include:

- LC-MS/MS : Employ a triple quadrupole system with MRM (multiple reaction monitoring) for detecting sub-ppm impurities. Use HLB solid-phase extraction (SPE) for sample cleanup .

- GC-ECD : For halogen-specific detection, optimize column temperature gradients to separate brominated byproducts (e.g., di-/tetrabromo analogs) .

How can computational tools aid in predicting the compound’s biological activity or toxicity?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinity to targets like cytochrome P450 or estrogen receptors, leveraging the compound’s structural similarity to benzopyran-based inhibitors .

- ADMET prediction : Software like SwissADME evaluates logP (lipophilicity) and CYP inhibition risks, critical for preclinical profiling .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

Scale-up issues include:

- Exothermic bromination : Use controlled addition of Br₂ or NBS in a jacketed reactor to manage heat dissipation .

- Purification bottlenecks : Replace column chromatography with countercurrent distribution (CCD) or centrifugal partition chromatography (CPC) for higher throughput .

How do solvent polarity and proticity affect the compound’s solubility and crystallization?

Answer:

- Solvent screening : Test binary mixtures (e.g., DCM/hexane or acetone/water) to optimize crystal formation. Polar aprotic solvents (DMF, DMSO) enhance solubility but may hinder crystallization .

- Hansen solubility parameters : Calculate HSP values to identify solvents matching the compound’s dispersion/polarity/hydrogen-bonding profile .

What spectroscopic markers distinguish this compound from its debrominated analogs?

Answer:

- ¹H NMR : Absence of aromatic protons (δ 6.5–7.5 ppm) due to bromine substitution. Methyl ester resonance appears at δ 3.8–4.0 ppm .

- IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C–Br vibrations at 550–650 cm⁻¹ .

How can researchers address discrepancies in reported biological activity data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.